molecular formula C17H17F3N4O3 B12230908 4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide

4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B12230908
M. Wt: 382.34 g/mol
InChI Key: YCKYHWKFJMULHI-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group, an azetidine ring, and a dihydropyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability .

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide is unique due to its specific structural features, such as the trifluoromethyl-substituted pyridine ring and the azetidine moiety. These structural elements may confer distinct chemical and biological properties, differentiating it from other dihydropyridine derivatives .

Properties

Molecular Formula

C17H17F3N4O3

Molecular Weight

382.34 g/mol

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H17F3N4O3/c1-23-9-12(13(27-2)6-15(23)25)16(26)22-11-7-24(8-11)14-5-10(3-4-21-14)17(18,19)20/h3-6,9,11H,7-8H2,1-2H3,(H,22,26)

InChI Key

YCKYHWKFJMULHI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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